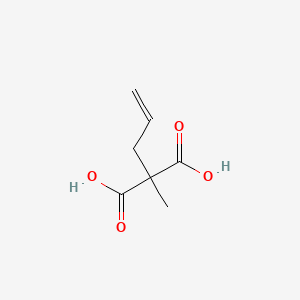

2-Allyl-2-methyl malonic acid

Beschreibung

2-Allyl-2-methyl malonic acid is a substituted derivative of malonic acid (propanedioic acid), where the central methylene carbon is functionalized with an allyl (-CH₂CH=CH₂) and a methyl (-CH₃) group. This substitution imparts unique steric and electronic properties, distinguishing it from unmodified malonic acid (CH₂(COOH)₂) and other derivatives. Malonic acid derivatives are pivotal in decarboxylative coupling reactions, pharmaceutical synthesis, and as intermediates in metabolic pathways .

Such substitutions are critical in tuning solubility, stability, and biological activity compared to simpler malonic acid derivatives .

Eigenschaften

Molekularformel |

C7H10O4 |

|---|---|

Molekulargewicht |

158.15 g/mol |

IUPAC-Name |

2-methyl-2-prop-2-enylpropanedioic acid |

InChI |

InChI=1S/C7H10O4/c1-3-4-7(2,5(8)9)6(10)11/h3H,1,4H2,2H3,(H,8,9)(H,10,11) |

InChI-Schlüssel |

FFIJAJMVBCCVGG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC=C)(C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts 2-allyl-2-methyl malonic acid with structurally related dicarboxylic acids and derivatives:

Reactivity and Decarboxylation

Malonic acid derivatives exhibit distinct decarboxylation behavior:

- Malonic Acid: Undergoes mono- or bis-decarboxylation under radical conditions to yield α-fluorocarboxylic acids or gem-difluoroalkanes .

- Diethyl Malonate: Selective mono-decarboxylation is challenging due to hydrogen bonding between carboxylate groups, which elevates oxidation potentials .

- This compound : The allyl and methyl groups likely hinder decarboxylation kinetics compared to unsubstituted malonic acid. Computational studies suggest that bulky substituents destabilize transition states in decarboxylative coupling .

Stability and Adsorption

- Malonic Acid : Decomposes on TiO₂ surfaces to form oxalate or acetate intermediates .

Vorbereitungsmethoden

Synthesis of Diallyl 2-Methylmalonate

The foundational step involves the esterification of 2-methylmalononitrile with allyl alcohol, as detailed in Patent CN105061209A . This method employs sulfuric acid as a catalyst and proceeds via nucleophilic substitution under controlled temperatures.

Reaction Conditions and Optimization

-

Reactants :

-

2-Methylmalononitrile (1 mol)

-

Allyl alcohol (2.3 mol)

-

Sulfuric acid (2.5 mol)

-

-

Solvent : N,N-Dimethylacetamide (DMA)

-

Temperature : 110–120°C

-

Time : 5–7 hours

The reaction mechanism proceeds through the protonation of the nitrile group by sulfuric acid, followed by nucleophilic attack by allyl alcohol to form the ester. The use of DMA as a solvent enhances solubility and prevents premature crystallization of intermediates.

Table 1: Key Parameters for Diallyl 2-Methylmalonate Synthesis

| Parameter | Value |

|---|---|

| Molar Ratio (Nitrile:Alcohol:Acid) | 1:2.3:2.5 |

| Solvent | N,N-Dimethylacetamide |

| Reaction Temperature | 110–120°C |

| Reaction Time | 5–7 hours |

| Yield | 97.51% |

Post-reaction workup involves vacuum distillation to remove excess solvent, followed by extraction with toluene to isolate the ester. The product is characterized by NMR, showing peaks at δ 5.23 (m, 4H, CH=CH) and δ 3.42 (q, 1H, CH).

Hydrolysis of Diallyl 2-Methylmalonate to this compound

The ester hydrolysis step is critical for obtaining the free dicarboxylic acid. Patent US5886219A and US2373011A provide methodologies for acid-catalyzed saponification, optimized to preserve the acid-sensitive allyl groups.

Acid-Catalyzed Hydrolysis

-

Catalyst : Sulfuric acid or ion-exchange resin (e.g., Lewatit® SP 112)

-

Solvent : Water with toluene for azeotropic distillation

-

Temperature : 85–100°C

-

Pressure : Reduced (200–500 mbar)

Table 2: Hydrolysis Conditions and Outcomes

| Condition | Value |

|---|---|

| Catalyst | HSO or ion exchanger |

| Solvent System | Water/toluene |

| Temperature | 85–100°C |

| Pressure | 200–500 mbar |

| Yield | 89–92% |

The hydrolysis mechanism involves protonation of the ester carbonyl, followed by nucleophilic attack by water. Using ion-exchange resins minimizes side reactions such as decarboxylation, which is prevalent under strongly acidic conditions. Post-hydrolysis, the product is extracted with methyl t-butyl ether, and residual solvent is replaced with toluene to facilitate crystallization.

Comparative Analysis of Hydrolysis Methods

Sulfuric Acid vs. Ion-Exchange Catalysis

-

Sulfuric Acid :

-

Pros: Faster reaction times (7–9 hours).

-

Cons: Risk of allyl group decomposition at elevated temperatures.

-

-

Ion-Exchange Resin :

Table 3: Catalyst Performance Comparison

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| HSO | 89 | 95 | 7–9 |

| Lewatit® SP 112 | 92 | 98 | 10–12 |

Characterization and Quality Control

Spectroscopic Data

-

Diallyl 2-Methylmalonate :

-

This compound :

Industrial-Scale Considerations

Q & A

Q. What are the primary synthetic routes for 2-allyl-2-methyl malonic acid in laboratory settings, and how do reaction conditions influence yields?

Q. How can contradictory data on the metabolic roles of this compound derivatives be resolved?

- Methodological Answer : Discrepancies in enzymatic inhibition studies (e.g., succinate dehydrogenase) may arise from competitive vs. non-competitive mechanisms. Strategies include:

- Isotopic Labeling : Use ¹⁴C-labeled derivatives to trace metabolic pathways in vitro .

- Comparative Assays : Pair enzymatic activity assays (e.g., spectrophotometric NADH depletion) with molecular docking to validate binding affinities .

Q. What computational approaches elucidate the environmental behavior of this compound in aerosol systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate water adsorption on malonic acid aggregates to predict phase transitions (e.g., liquid-like vs. crystalline states) under atmospheric conditions. Parameters include temperature (200–300 K) and water content (5–50%) .

- Vibrational Sum Frequency Spectroscopy (VSFS) : Probe surface orientation at air/water interfaces, revealing pH-dependent adsorption (protonated species dominate surface activity) .

Q. What bioengineering strategies enhance microbial production of this compound from renewable feedstocks?

- Methodological Answer :

- Pathway Engineering : Introduce heterologous enzymes (e.g., α-keto decarboxylase, malonic semialdehyde dehydrogenase) into Myceliophthora thermophila to convert oxaloacetate to malonic acid. Optimize glucose uptake via transporter overexpression .

- Fermentation Optimization : Use fed-batch systems with pH control (6.5–7.0) and dissolved oxygen (>30%) to achieve titers >40 mg/L .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the cytotoxicity of malonic acid derivatives in biomedical applications?

- Methodological Answer : Variations in cell lines (e.g., MG63 vs. HeLa), exposure times (24 vs. 48 hours), and derivative substituents (allyl vs. methyl groups) affect outcomes. Standardize assays (e.g., WST-1) across concentrations (0.0015–15 mg/mL) and include negative controls (e.g., untreated cells) .

Key Recommendations for Experimental Design

- Synthetic Chemistry : Prioritize Ag-catalyzed decarboxylative fluorination for high-yield, gram-scale production .

- Environmental Studies : Combine MD simulations with experimental phase diagrams to validate aerosol nucleation behavior .

- Metabolic Research : Employ ¹³C metabolic flux analysis to resolve pathway ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.